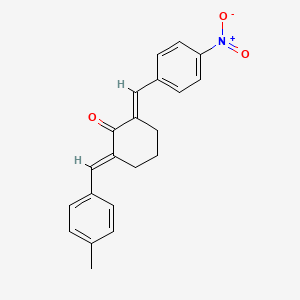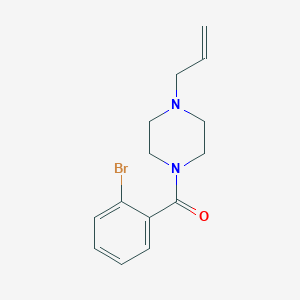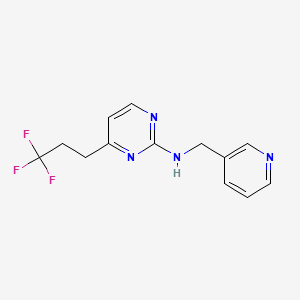![molecular formula C17H22N4O2 B5352199 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5352199.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine, commonly known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. BRL-15572 belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
作用机制
The exact mechanism of action of BRL-15572 is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor. The 5-HT1A receptor is a subtype of the serotonin receptor that plays a crucial role in regulating mood, anxiety, and stress. By blocking the 5-HT1A receptor, BRL-15572 is believed to increase the levels of serotonin in the brain, which in turn leads to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
BRL-15572 has been found to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, anxiety, and stress. BRL-15572 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the growth and survival of neurons.
实验室实验的优点和局限性
BRL-15572 has several advantages for use in lab experiments. It is a highly selective antagonist of the 5-HT1A receptor, which makes it an ideal tool for studying the role of this receptor in regulating mood, anxiety, and stress. BRL-15572 is also highly soluble in water and has good stability, which makes it easy to handle and store.
However, there are also some limitations to the use of BRL-15572 in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. BRL-15572 also has poor bioavailability, which means that it may not be effective when administered orally.
未来方向
There are several future directions for the study of BRL-15572. One potential area of research is to investigate its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another potential area of research is to study its effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Finally, there is a need to develop more potent and selective antagonists of the 5-HT1A receptor, which could lead to the development of more effective treatments for mood and anxiety disorders.
合成方法
The synthesis of BRL-15572 involves a series of chemical reactions. The starting materials required for the synthesis include 1,3-benzodioxole, 4-methyl-1H-imidazole-5-carboxaldehyde, and piperazine. The reaction involves the condensation of 1,3-benzodioxole with 4-methyl-1H-imidazole-5-carboxaldehyde to form an intermediate compound. This intermediate compound is then reacted with piperazine to form BRL-15572.
科学研究应用
BRL-15572 has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. BRL-15572 has also been found to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-15(19-11-18-13)10-21-6-4-20(5-7-21)9-14-2-3-16-17(8-14)23-12-22-16/h2-3,8,11H,4-7,9-10,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHXSPKHTYFCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[benzyl(methyl)amino]methyl}-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylisoxazole-3-carboxamide](/img/structure/B5352132.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B5352134.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-{[6-(dimethylamino)-3-pyridinyl]methyl}octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5352141.png)
![N-(2-furylmethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5352142.png)

![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5352155.png)

![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-morpholinecarboxylic acid](/img/structure/B5352166.png)
![2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5352173.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5352194.png)

![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B5352220.png)

